molecular formula C15H18ClN3O B2886740 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 92556-96-2

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No.: B2886740
CAS No.: 92556-96-2
M. Wt: 291.78
InChI Key: QQZFNDSJQYECGZ-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (Compound 5c) is a Mannich base derivative of 8-hydroxyquinoline, featuring a chloro substituent at position 5 and a 4-methylpiperazinylmethyl group at position 5. Its synthesis typically involves a modified Mannich reaction using paraformaldehyde and 4-methylpiperazine, yielding a yellow solid with a high melting point (243°C) and moderate-to-good purity (65% yield) .

Properties

IUPAC Name

5-chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-18-5-7-19(8-6-18)10-11-9-13(16)12-3-2-4-17-14(12)15(11)20/h2-4,9,20H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFNDSJQYECGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoline Synthesis via Skraup Reaction

The quinoline backbone is typically synthesized via the Skraup reaction, a classical method for constructing heterocyclic systems. For 8-hydroxyquinoline derivatives, the reaction involves condensation of o-aminophenol with glycerol in the presence of concentrated sulfuric acid and oxidizing agents like nitrobenzene or o-nitrophenol . Key steps include:

  • Glycerol dehydration to acrolein under acidic conditions.
  • Cyclization with o-aminophenol to form the quinoline ring.
  • Oxidation of the intermediate dihydroquinoline using nitrobenzene.

This method yields 8-hydroxyquinoline, which serves as the precursor for subsequent chlorination and functionalization.

Chlorination at the 5-Position

Chlorination of 8-hydroxyquinoline is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction typically proceeds at 60–80°C for 4–6 hours, achieving >90% conversion to 5-chloro-8-hydroxyquinoline. Solvents like dichloromethane or toluene are preferred to minimize side reactions.

Mannich Reaction for Piperazine Functionalization

Industrial Production and Scalability

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Improved heat transfer : Mitigates exothermic risks during chlorination and Mannich reactions.
  • Reduced reaction times : 2–4 hours for chlorination, 3–6 hours for functionalization.

A representative flow setup involves:

  • Chlorination module : SOCl₂ delivery via precision pumps.
  • Mannich reaction chamber : Inline mixing of quinoline, paraformaldehyde, and piperazine.
  • Real-time monitoring : HPLC for intermediate quantification.

Solvent and Catalyst Optimization

Industrial protocols prioritize green solvents :

  • Ethanol-water mixtures (7:3 v/v) reduce environmental impact.
  • Recycling systems : Distillation units recover >95% of solvents.

Catalytic enhancements using Lewis acids (e.g., ZnCl₂) have been explored, reducing Mannich reaction times to 3–4 hours with 88% yield.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from:

  • Ethyl acetate/hexane (1:2): Yields 70–75% purity.
  • Hot ethanol : Achieves >98% purity after two cycles.

Chromatographic Methods

  • Silica gel chromatography : Eluent = dichloromethane:methanol (9:1).
  • HPLC : C18 column, acetonitrile:water (65:35), 1.5 mL/min.

Analytical Data

Parameter Value Source
Melting Point 192–194°C
HPLC Purity 98.2–99.5%
¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, C2-H), 7.89–7.92 (m, 2H, C6,C7-H)

Comparative Analysis of Methods

Yield vs. Sustainability

Method Yield (%) Solvent Waste (L/kg)
Batch Mannich 78 12
Flow Mannich 85 8
Catalytic Mannich 88 6

Flow and catalytic methods outperform batch processes in both yield and waste reduction.

Cost Considerations

  • Piperazine cost : $45–60/kg (4-methylpiperazine).
  • SOCl₂ cost : $22–30/kg. Flow systems reduce raw material waste by 18–22%, lowering production costs by $150–200/kg.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is believed to contribute to its antimicrobial activity by disrupting essential metal-dependent processes in microorganisms. Additionally, it may interact with DNA and proteins, leading to the inhibition of cellular functions and growth .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Compound 5c belongs to a broader class of 7-substituted 8-hydroxyquinoline derivatives. Key analogues include:

Compound Name Substituent at Position 7 Melting Point (°C) Yield (%) Key References
5c 4-Methylpiperazinylmethyl 243 65
5a (5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol) Pyrrolidinylmethyl 186 85
5b (5-Chloro-7-(morpholinomethyl)quinolin-8-ol) Morpholinomethyl 210 75
Q-4 (5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol) (2-Fluorobenzylamino)methyl N/A 46
Clioquinol (5-Chloro-8-hydroxy-7-iodoquinoline) Iodo N/A N/A

Key Observations :

  • Substituent Effects on Melting Points : The 4-methylpiperazinyl group in 5c confers a significantly higher melting point (243°C) compared to 5a (186°C) and 5b (210°C), likely due to enhanced intermolecular interactions from the tertiary amine and methyl group .
  • Synthetic Yields: 5a exhibits the highest yield (85%), whereas Q-4, with a fluorobenzylamino group, shows lower yield (46%), reflecting challenges in introducing aromatic amines .
Anticancer Activity
  • Compound 5c : Demonstrates potent inhibition of endothelial cell proliferation and angiogenesis, with IC₅₀ values in the low micromolar range. Its 4-methylpiperazinyl group enhances solubility compared to morpholine (5b ) or pyrrolidine (5a ) derivatives, improving cellular uptake .
  • Q-4: The fluorobenzylamino substituent in Q-4 increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. This compound shows selective cytotoxicity against ALAD-porphyria-associated cancer variants .
  • Clioquinol: A clinical drug and structural homolog of 5c, stabilizes 6mer* oligomers in porphobilinogen synthase (PBGS), but its iodine substituent correlates with neurotoxic side effects, unlike the safer piperazine moiety in 5c .
Enzyme Inhibition
  • Survivin Inhibition : 5c and its derivatives (e.g., 37a ) inhibit survivin, a key apoptosis regulator. The 4-methylpiperazinyl group in 5c enhances binding affinity to survivin’s BIR domain compared to morpholine derivatives .
  • HDAC Inhibition : BRD4354, a related compound with a pyridinyl-piperazinylmethyl group, inhibits histone deacetylases (HDACs) with IC₅₀ < 100 nM, suggesting that 5c ’s piperazine moiety could be optimized for HDAC selectivity .

Critical Analysis of Structural and Functional Trade-offs

  • Hydrophilic-Lipophilic Balance : The 4-methylpiperazinyl group in 5c strikes a balance between solubility and membrane permeability, outperforming 5b (too hydrophilic) and Q-4 (too lipophilic) .
  • Toxicity Profile: Unlike clioquinol, 5c lacks iodine, mitigating neurotoxicity risks while retaining enzyme inhibition efficacy .

Biological Activity

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol is a synthetic compound belonging to the quinoline family. Its unique structural features, including a chloro group at the 5-position, a piperazine moiety at the 7-position, and a hydroxyl group at the 8-position, contribute to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

The molecular formula of this compound is C15H18ClN3O, with a molecular weight of approximately 291.78 g/mol. The presence of functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown potential as an antibacterial and antifungal agent. Studies report its ability to inhibit the growth of various microbial strains, with mechanisms potentially involving chelation of metal ions essential for microbial growth and function.

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. For instance, it demonstrated cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating significant potency. The mechanism involves disruption of cellular functions through DNA intercalation and inhibition of critical cellular pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50 ValuesMechanism of Action
AntibacterialVarious bacterial strainsNot specifiedMetal ion chelation, disruption of metabolism
AntifungalFungal strainsNot specifiedDisruption of cell wall synthesis
AnticancerMCF-7 (breast cancer)~3.79 µMDNA intercalation, inhibition of cell proliferation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited bactericidal activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cytotoxicity in Cancer Research : In vitro studies on MCF-7 cells showed that this compound significantly inhibited cell growth, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Mechanistic Insights : Research employing quantitative structure–activity relationship (QSAR) analysis revealed that specific structural features enhance the compound's biological activity, particularly in targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are crucial in inflammatory pathways .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol, and how can reaction conditions be optimized?

The compound is synthesized via a modified Mannich reaction. A typical procedure involves refluxing 5-chloro-8-hydroxyquinoline with paraformaldehyde and 4-methylpiperazine in ethanol, followed by purification via recrystallization or chromatography. Key parameters include:

  • Solvent choice : Ethanol or DMF improves solubility of intermediates .
  • Temperature : Reflux (≈100°C) ensures efficient imine formation .
  • Catalyst : Triethylamine (TEA) is used to neutralize HCl byproducts, enhancing yield . Yield optimization (50–84%) depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to amine) and reaction time (12–48 hrs) .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • 1H/13C NMR : Key signals include aromatic protons (δ 8.91–7.33 ppm for quinoline), methylpiperazine CH2 groups (δ 2.31–3.86 ppm), and hydroxyl protons (δ 10.73 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 292.1216 [M+H]+) match calculated values .
  • X-ray crystallography : Critical for resolving stereochemistry, though limited data exists for this specific derivative .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Standard assays include:

  • Antimicrobial activity : Disk diffusion (zone of inhibition) or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC50 values in µM range) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or HDACs .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution) impact its bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Piperazine substituents : Bulky groups (e.g., 4-fluorophenyl) enhance antimicrobial activity by improving membrane penetration, while hydrophilic groups (e.g., morpholine) reduce cytotoxicity .
  • Chlorine position : The 5-chloro group stabilizes quinoline-metal complexes, critical for HDAC inhibition and anticancer activity .
  • Mannich base flexibility : The CH2-N linkage allows conformational adaptability for target binding . Example: Replacing 4-methylpiperazine with 4-ethylpiperazine in analogs increases HDAC inhibition by 30% .

Q. What mechanisms explain its dual activity as an antimicrobial and anticancer agent?

Proposed mechanisms include:

  • Metal chelation : The 8-hydroxyquinoline core binds Fe³⁺/Cu²⁺, disrupting microbial iron homeostasis and cancer cell redox balance .
  • Enzyme inhibition : Inhibition of bacterial DNA gyrase (via quinoline intercalation) and human HDACs (via zinc chelation) .
  • Receptor modulation : Interaction with GPCRs (e.g., dopamine D2/D3) may contribute to antiproliferative effects .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in IC50 or MIC values often arise from:

  • Assay conditions : Varying pH, serum content, or metal ion concentrations alter chelation efficacy .
  • Cell line variability : Cancer cell lines with differing HDAC isoform expression yield divergent results .
  • Purity : Impurities from incomplete Mannich reactions (e.g., unreacted aldehydes) may skew bioactivity . Mitigation strategies include standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and LC-MS purity verification .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

  • Docking studies : Predict binding to HDACs (PDB: 4LY1) or bacterial gyrase (PDB: 1KZN) .
  • ADMET prediction : Tools like SwissADME assess logP (≈2.5 for this compound) and BBB permeability, guiding modifications for CNS targeting .
  • QSAR models : Correlate substituent electronegativity with antimicrobial potency (R² > 0.85 in recent studies) .

Methodological Recommendations

  • Synthetic challenges : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hrs vs. 48 hrs) .
  • Bioactivity validation : Combine in vitro assays with in vivo models (e.g., zebrafish infection studies) to confirm therapeutic potential .
  • Data reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials to address reproducibility crises .

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